molecular formula C19H20N2O2S B2446315 ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate CAS No. 865656-85-5

ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate

Cat. No.: B2446315
CAS No.: 865656-85-5
M. Wt: 340.44
InChI Key: DOJPEIQJVYKETJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroisoquinoline with ethyl 2-aminobenzoate in the presence of a carbothioylating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .

Scientific Research Applications

Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbamoylamino)benzoate
  • Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-sulfonylamino)benzoate
  • Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-aminocarbonyl)benzoate

Uniqueness

Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate is unique due to its specific carbothioylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-18(22)16-9-5-6-10-17(16)20-19(24)21-12-11-14-7-3-4-8-15(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPEIQJVYKETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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